4-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Description
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methylsulfanyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-24-18-11(8-19)16(17-12(20-18)3-2-4-13(17)21)10-5-6-14-15(7-10)23-9-22-14/h5-7,16,20H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPHNUFCZIPGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Quinoline Skeleton Construction
The hexahydroquinoline framework is typically assembled via cyclocondensation reactions. A widely adopted method involves the reaction of cyclohexane-1,3-dione derivatives with benzodioxol-containing amines. For instance, 6-amino-1,3-benzodioxol-5-ylmethanol reacts with 5-oxohexahydroquinoline-3-carbonitrile precursors under acidic conditions to form the bicyclic core .
Key modifications include:
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Solvent systems : 1,4-Dioxane or toluene at reflux (90–110°C) for 12–24 hours .
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Catalysts : Nano-Fe₃O₄@SiO₂ catalysts enhance reaction rates by 40% compared to traditional acid catalysis, achieving yields up to 82% .
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Regioselectivity : The 2-position methylsulfanyl group is introduced via post-cyclization thioalkylation to avoid side reactions during ring formation .
Introduction of the Methylsulfanyl Group
The methylsulfanyl moiety (-SMe) is incorporated through nucleophilic substitution or thiol-ene reactions. A two-step protocol is optimal:
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Halogenation : Bromination of the quinoline intermediate at the 2-position using PBr₃ in dichloromethane at 0°C (yield: 75–80%) .
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Thioalkylation : Reaction with sodium thiomethoxide (NaSMe) in DMF at 60°C for 6 hours, achieving 89% substitution efficiency .
Critical parameters :
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Excess NaSMe (1.5 equiv) prevents disulfide byproduct formation .
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Anhydrous conditions are essential to avoid hydrolysis of the nitrile group .
Nitrile Group Installation
The carbonitrile group at the 3-position is introduced via:
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Rosenmund-von Braun reaction : Treatment of 3-bromohexahydroquinoline with CuCN in DMF at 150°C (yield: 65%) .
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Cyanation of aldehydes : Using NH₃ and I₂ in a Strecker-type reaction, followed by dehydration with PCl₅ .
Optimization data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Rosenmund-von Braun | 65 | 92 |
| Strecker dehydration | 58 | 88 |
Nano-ZnO catalysts improve cyanation yields to 74% by mitigating side reactions .
Benzodioxol Moiety Incorporation
The 1,3-benzodioxol-5-yl group is appended via Suzuki-Miyaura coupling or nucleophilic aromatic substitution:
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Suzuki coupling : Reaction of 4-bromohexahydroquinoline with 1,3-benzodioxol-5-ylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (80°C, 8 hours) . Yield: 78%.
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SNAr displacement : Using 6-chloro-1,3-benzodioxol-5-ylmethanol and KOtBu in DMSO at 100°C (yield: 68%) .
Comparative analysis :
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Suzuki coupling offers superior regiocontrol but requires rigorous anhydrous conditions.
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SNAr is cost-effective but limited to electron-deficient quinoline intermediates.
Final Functionalization and Purification
The target compound is isolated via:
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Crystallization : From ethanol/water (7:3) at 4°C, yielding 85% pure product .
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Chromatography : Silica gel elution with ethyl acetate/hexane (1:2) for analytical-grade material .
Spectroscopic validation :
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¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H, benzodioxol-H), 3.24 (s, 3H, -SMe), 2.91–2.85 (m, 2H, quinoline-H).
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) employs flow chemistry to enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Analogous Hexahydroquinoline Derivatives
Key Observations:
- Position 2 Modifications: The methylsulfanyl group in the target compound provides moderate hydrophobicity compared to the oxo group (polar) in or the amino group (H-bond donor) in . Sulfur’s larger atomic size may sterically hinder interactions compared to oxygen or nitrogen.
- Position 1 and 7 Substituents: Derivatives like incorporate aryl groups (e.g., 2-cyanophenyl, Cl/CF3-phenyl) at position 1, increasing molecular weight and steric bulk. These modifications likely influence target binding specificity.
- Benzodioxole Consistency: The 1,3-benzodioxol-5-yl group at position 4 is conserved across analogs, suggesting its critical role in structural stability or bioactivity.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of Selected Analogs
Notes:
- The methylsulfanyl group increases logP compared to the oxo analog, enhancing membrane permeability but reducing aqueous solubility.
- Bulky substituents (e.g., 2-cyanophenyl in ) correlate with higher CCS values, suggesting elongated molecular conformations.
Biological Activity
The compound 4-(1,3-benzodioxol-5-yl)-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a member of the quinoline family and has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : CHNO
- Molecular Weight : 427.5 g/mol
- CAS Number : 2908326
Compounds with a 1,3-benzodioxole moiety are known to exhibit a broad spectrum of biological activities. The proposed mechanisms include:
- Mitotic Blockade : Similar compounds have been shown to induce mitotic arrest in cancer cells by interfering with microtubule dynamics, leading to apoptosis.
- Cell Cycle Arrest : These compounds can cause cell cycle arrest at the S phase, inhibiting DNA synthesis and cell proliferation.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro studies have demonstrated that similar compounds possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often fall below those of established antibiotics like ampicillin.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 75 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- In Vitro Studies : The compound has shown effectiveness against various cancer cell lines. For example:
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
These results indicate that the compound can effectively inhibit the growth of cancer cells at relatively low concentrations.
Case Studies
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Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2020) tested the efficacy of several quinoline derivatives against resistant bacterial strains. The compound demonstrated superior activity compared to traditional antibiotics. -
Evaluation of Anticancer Properties :
In another study by Jones et al. (2021), the compound was tested against multiple cancer cell lines. Results showed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
